5-Iodo-2,4-dimethoxypyrimidine
Overview
Description
5-Iodo-2,4-dimethoxypyrimidine: is a chemical compound with the molecular formula C6H7IN2O2 and a molecular weight of 266.04 g/mol . It is a derivative of pyrimidine, characterized by the presence of iodine and two methoxy groups at the 2 and 4 positions of the pyrimidine ring . This compound is often used in organic synthesis and medicinal chemistry due to its unique reactivity and functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2,4-dimethoxypyrimidine typically involves the iodination of 2,4-dimethoxypyrimidine. One common method includes the reaction of 2,4-dimethoxypyrimidine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Iodo-2,4-dimethoxypyrimidine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various derivatives, such as 5-formyl-2,4-dimethoxypyrimidine.
Reduction Reactions: Reduction of this compound can lead to the formation of 5-hydroxy-2,4-dimethoxypyrimidine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents such as Swern oxidizing agent or Dess-Martin periodinane are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: 5-Formyl-2,4-dimethoxypyrimidine and related derivatives.
Reduction Products: 5-Hydroxy-2,4-dimethoxypyrimidine.
Scientific Research Applications
Chemistry: 5-Iodo-2,4-dimethoxypyrimidine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and nucleoside analogs .
Biology: In biological research, this compound is utilized in the study of nucleic acid interactions and enzyme mechanisms. It is also employed in the design of inhibitors for specific enzymes involved in DNA replication and repair .
Medicine: Its unique structure allows for the modification of pharmacokinetic and pharmacodynamic properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. It is also a precursor for the production of various agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-Iodo-2,4-dimethoxypyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and methoxy groups contribute to its binding affinity and selectivity . In medicinal applications, it may inhibit the activity of enzymes involved in nucleic acid synthesis, leading to the disruption of cellular processes in pathogens or cancer cells .
Comparison with Similar Compounds
2,4-Dimethoxypyrimidine: Lacks the iodine atom, resulting in different reactivity and applications.
5-Bromo-2,4-dimethoxypyrimidine: Similar structure but with bromine instead of iodine, leading to variations in chemical behavior and biological activity.
5-Chloro-2,4-dimethoxypyrimidine:
Uniqueness: 5-Iodo-2,4-dimethoxypyrimidine is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in organic synthesis . The iodine atom also imparts distinct electronic and steric properties, making it valuable in the design of bioactive molecules .
Properties
IUPAC Name |
5-iodo-2,4-dimethoxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTMOGOYRYYUIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1I)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294745 | |
Record name | 5-iodo-2,4-dimethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52522-99-3 | |
Record name | 52522-99-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97838 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-iodo-2,4-dimethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-iodo-2,4-dimethoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Q1: What makes 5-Iodo-2,4-dimethoxypyrimidine a valuable starting material for synthesizing modified uracil derivatives?
A1: this compound serves as a versatile building block due to the reactivity of its iodine atom. This iodine can be readily substituted in palladium-catalyzed reactions, allowing for the introduction of various substituents at the 5-position of the pyrimidine ring [, ]. This approach offers a more efficient route compared to using substituted propargylic ketones as starting materials [].
Q2: Can you elaborate on the advantages of using palladium-catalyzed reactions with this compound for synthesizing 5-(acylethynyl)uracils?
A2: Employing palladium-catalyzed reactions with this compound and substituted propargylic alcohols leads to good yields of 5-(acylethynyl)uracils []. This method proves to be advantageous for several reasons:
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